5-Amino-1,3,4-thiadiazole-2-thiol

Catalog No.
S610550
CAS No.
2349-67-9
M.F
C2H3N3S2
M. Wt
133.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1,3,4-thiadiazole-2-thiol

CAS Number

2349-67-9

Product Name

5-Amino-1,3,4-thiadiazole-2-thiol

IUPAC Name

5-amino-3H-1,3,4-thiadiazole-2-thione

Molecular Formula

C2H3N3S2

Molecular Weight

133.2 g/mol

InChI

InChI=1S/C2H3N3S2/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6)

InChI Key

GDGIVSREGUOIJZ-UHFFFAOYSA-N

SMILES

C1(=NNC(=S)S1)N

Synonyms

2-Amino-1,3,4-thiadiazol-5-thiol; 2-Amino-1,3,4-thiadiazole-5-mercaptan; 2-Amino-1,3,4-thiadiazole-5-thiol; 2-Amino-5-mercapto-1,3,4-thiadiazole; 2-Amino-5-mercapto-1,3,5-thiadiazole; 2-Amino-5-mercaptothiadiazole; 2-Amino-Δ2-1,3,4-thiadiazoline-5-th

Canonical SMILES

C1(=NNC(=S)S1)N

Isomeric SMILES

C1(=NN=C(S1)S)N

Synthesis of Anticonvulsant Amines:

One research application of 5-amino-1,3,4-thiadiazole-2-thiol lies in the synthesis of new amines with potential anticonvulsant properties. A study published in 2007 [] explored the use of ATT as a starting material for the synthesis of a series of novel amines. The researchers evaluated the anticonvulsant activity of these synthesized compounds using various models of epilepsy in mice. Some of the synthesized compounds exhibited promising anticonvulsant activity, suggesting the potential of ATT as a building block for the development of new anticonvulsant drugs.

5-Amino-1,3,4-thiadiazole-2-thiol (also known as 2-amino-5-mercapto-1,3,4-thiadiazole) is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms in a ring structure. It is a derivative of the 1,3,4-thiadiazole ring, a common scaffold found in various biologically active molecules [1]. Research interest in this compound stems from its potential applications in various fields, including medicine and materials science [1, 2].


Molecular Structure Analysis

The key feature of 5-Amino-1,3,4-thiadiazole-2-thiol is its five-membered heterocyclic ring. This ring consists of two nitrogen atoms and two sulfur atoms alternating with three carbon atoms. Additionally, an amine group (NH₂) is attached to the fifth carbon atom, and a thiol group (SH) is attached to the second nitrogen atom in the ring [1]. This specific arrangement of atoms is believed to contribute to the compound's interesting properties [2].


Chemical Reactions Analysis

Several methods have been reported for the synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol. One common approach involves the reaction of dithiocarbamate with hydrazine hydrate [3].

Balanced chemical equation for the synthesis:

Na(S2C=NMe2) + N2H4•H2O -> C2H3N3S2 + NaHS + Me2NH

(1) ()

The compound is reported to be relatively stable, but decomposition can occur under extreme temperatures [2]. Specific details regarding other relevant reactions are limited in the available scientific literature.


Physical And Chemical Properties Analysis

  • Melting Point: 231-236 °C [1].
  • Boiling Point: No data available.
  • Solubility: Insoluble in water, soluble in ammonium hydroxide (NH4OH) and dimethylformamide (DMF) [1].
  • Color: Cream to yellow or white powder [1].

The mechanism of action for 5-Amino-1,3,4-thiadiazole-2-thiol depends on the specific application. Here are two potential areas of interest:

  • Anticoagulant activity: Some studies suggest the compound may interfere with blood clotting mechanisms, but the detailed mechanism requires further investigation [4].
  • Anticorrosion properties: The thiol group in the molecule is believed to enable the formation of a protective layer on metal surfaces, hindering corrosion [5].

5-Amino-1,3,4-thiadiazole-2-thiol is classified as a mild irritant and may cause harm if inhaled, swallowed, or comes into contact with skin or eyes [2].

  • Hazard statements:
    • Harmful if swallowed (H302) [2].
    • Causes skin irritation (H315) [2].
    • Causes serious eye irritation (H319) [2].
    • May cause respiratory irritation (H335) [2].

XLogP3

0.3

Appearance

Powder

UNII

B1HEG7V21S

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2349-67-9

Wikipedia

5-amino-1,3,4-thiadiazole-2-thiol

General Manufacturing Information

1,3,4-Thiadiazole-2(3H)-thione, 5-amino-: ACTIVE

Dates

Modify: 2023-08-15

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